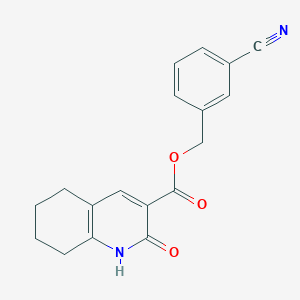
1-(2,2-Difluoroethyl)-3-(4-hydroxy-1-phenylbutyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluoroethyl)-3-(4-hydroxy-1-phenylbutyl)urea is an organic compound that features a urea functional group, a phenyl ring, and a difluoroethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)-3-(4-hydroxy-1-phenylbutyl)urea typically involves the following steps:
Formation of the Urea Group: This can be achieved by reacting an amine with an isocyanate or by using phosgene derivatives.
Introduction of the Difluoroethyl Group: This step often involves the use of difluoroethylating agents such as 2,2-difluoroethylamine.
Attachment of the Phenylbutyl Group: This can be done through a Friedel-Crafts alkylation or by using a Grignard reagent followed by a reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale reactors: for the synthesis steps.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Quality control measures: to ensure the purity and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2-Difluoroethyl)-3-(4-hydroxy-1-phenylbutyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The urea group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its structural features.
Industry: Used in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Difluoroethyl)-3-(4-hydroxy-1-phenylbutyl)urea would depend on its specific biological target. Generally, such compounds can:
Interact with enzymes: Inhibiting or activating enzymatic activity.
Bind to receptors: Modulating receptor activity.
Affect cellular pathways: Influencing signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,2-Difluoroethyl)-3-(4-hydroxy-1-phenylbutyl)carbamate
- 1-(2,2-Difluoroethyl)-3-(4-hydroxy-1-phenylbutyl)thiourea
Uniqueness
1-(2,2-Difluoroethyl)-3-(4-hydroxy-1-phenylbutyl)urea is unique due to the presence of both the difluoroethyl group and the phenylbutyl group, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
1-(2,2-difluoroethyl)-3-(4-hydroxy-1-phenylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2O2/c14-12(15)9-16-13(19)17-11(7-4-8-18)10-5-2-1-3-6-10/h1-3,5-6,11-12,18H,4,7-9H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKESBQJWTULTAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCO)NC(=O)NCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Cyclohexyl-3-[1-(2-methoxybenzoyl)piperidin-4-yl]urea](/img/structure/B6749267.png)
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-(1,3-thiazol-2-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B6749268.png)
![[1-(Difluoromethyl)pyrazol-3-yl]-[3-(1,3-thiazol-2-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B6749274.png)
![2-(2-chlorophenoxy)-1-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B6749280.png)
![[2-(3-Fluorophenyl)pyrrolidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B6749283.png)
![1-(3-Oxopiperazin-1-yl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione](/img/structure/B6749290.png)
![N-[(2-methoxyphenyl)methyl]-1-(1,2,4-triazol-1-yl)propan-2-amine](/img/structure/B6749306.png)

![N-[5-(5-chloro-2-methoxyphenyl)-1H-pyrazol-3-yl]-3,4-dihydro-2H-pyran-5-carboxamide](/img/structure/B6749331.png)
![N-[2-[(dimethylamino)methyl]phenyl]-2-fluoro-4-methylbenzenesulfonamide](/img/structure/B6749343.png)
![N-(1-pyridazin-3-ylpiperidin-3-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide](/img/structure/B6749348.png)


![1-[(2-Phenylcyclopropyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6749379.png)
